N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLMXVWPLCMGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide typically involves a multi-step process. One common method includes the C-C coupling methodology in the presence of a palladium (0) catalyst. The reaction involves the coupling of 2-amino-6-bromobenzothiazole with various aryl boronic pinacol esters or aryl boronic acids . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide
- Molecular Formula : C15H14N2O3S
- CAS Number : 392236-34-9
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as dihydroorotase and DNA gyrase. This inhibition disrupts essential metabolic pathways in cancer cells, leading to apoptosis and reduced tumor growth .
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including melanoma and pancreatic cancer. It induces cell death through apoptosis and autophagy mechanisms, demonstrating good pharmacokinetic properties .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Spectrum of Activity : this compound has been evaluated against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .
- Mechanism : Its antimicrobial action is attributed to the disruption of bacterial lipid biosynthesis and interference with critical metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for better yields:
- Starting Materials : The synthesis typically begins with the appropriate benzo[d]thiazole derivatives.
- Key Reactions : Common reactions include acylation processes and coupling reactions to form the final product.
- Optimization Studies : Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, employing techniques such as microwave irradiation and one-pot multicomponent reactions .
In Vivo Studies
Case studies have demonstrated the efficacy of this compound in vivo:
- In mouse models with xenografts of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 3,5-Dichloro-N-(6-methoxy-benzothiazol) | Moderate | High |
| Indole Derivatives | Variable | High |
This table illustrates that while other compounds may exhibit high antimicrobial activity, this compound stands out for its strong anticancer effects .
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit urease by binding to the non-metallic active site of the enzyme. This interaction is facilitated by hydrogen bonding between the compound and the enzyme . The compound’s biological activities are attributed to its ability to modulate various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(6-arylbenzo[d]thiazol-2-yl)acetamides
- 2-amino-6-thiocyanatobenzothiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is unique due to its specific substitution pattern and the presence of both acetamido and acetyl functional groups.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide is a benzothiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an antibacterial agent, specifically against Mycobacterium tuberculosis, and has shown promise in various other therapeutic applications.
Target Enzyme: DprE1
The primary target of this compound is the enzyme DprE1, which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the synthesis of arabinogalactan, leading to the inhibition of M. tuberculosis growth.
Biochemical Pathways
The compound affects several biochemical pathways:
- Arabinogalactan Biosynthesis Pathway : Inhibition of DprE1 disrupts this pathway, which is essential for maintaining the integrity of the mycobacterial cell wall.
- Urea Cycle : The compound has also been noted for its urease inhibitory activities, which can impact nitrogen metabolism in bacteria.
Biological Activities
This compound exhibits a range of biological activities:
- Antibacterial Activity : It has demonstrated significant effectiveness against M. tuberculosis, making it a candidate for further development as an anti-tubercular agent .
- Antioxidant Properties : The compound has antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:
Synthetic Routes and Production
The synthesis of this compound typically involves multi-step processes:
- C-C Coupling Methodology : Utilizes palladium (0) catalysts for coupling 2-amino-6-bromobenzothiazole with aryl boronic acids or esters.
- Optimized Industrial Methods : Techniques such as microwave irradiation can enhance yield and efficiency during large-scale production.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide?
The synthesis typically involves multi-step reactions starting with benzo[d]thiazole precursors. A common approach includes:
- Step 1 : Condensation of 6-acetamidobenzo[d]thiazol-2-amine with 4-acetylbenzoyl chloride in anhydrous DMF under nitrogen, catalyzed by triethylamine.
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Key challenges include controlling regioselectivity and minimizing byproducts like unreacted amines or acylated impurities.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- Crystallography :
Advanced: How do structural modifications (e.g., acetyl vs. trifluoromethyl groups) influence bioactivity?
- Acetyl groups enhance hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition).
- Trifluoromethyl substitutions (in analogs) increase lipophilicity, enhancing metabolic stability and membrane permeability .
Methodology :
Advanced: How can researchers resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?
- Refinement strategies :
- Cross-validation : Compare multiple datasets (synchrotron vs. lab-source) to confirm occupancy and geometry .
Advanced: What computational methods predict target interactions and binding modes?
- Molecular docking (AutoDock Vina) : Screen against CDK7 or EGFR kinase domains, using Glide SP scoring.
- MD simulations (AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Free-energy calculations (MM/PBSA) : Quantify binding affinity changes due to substituent variations .
Basic: How are synthetic impurities monitored and mitigated during preparation?
- Analytical methods :
- HPLC-DAD : Detect unreacted starting materials (retention time: 3–5 min) and acylated byproducts.
- TLC (silica, UV 254 nm) : Track reaction progress (Rf ~0.6 in ethyl acetate/hexane 1:1).
- Purification : Gradient recrystallization (ethanol/water) removes polar impurities .
Advanced: What in vitro assays evaluate metabolic stability and cytochrome P450 interactions?
- Microsomal stability : Incubate with rat liver microsomes (RLM) and NADPH, measuring half-life via LC-MS.
- CYP inhibition : Use fluorogenic probes (e.g., CYP3A4’s BFC) to quantify IC₅₀ values, ensuring no off-target effects .
Basic: How is compound stability assessed under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
